2-Chloro-6-fluorobenzyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Overview
Description
2-Chloro-6-fluorobenzyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound that features a combination of halogenated benzyl and isoindoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves multiple steps:
Formation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by chlorination and fluorination of benzyl chloride under controlled conditions.
Synthesis of 5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindoline: This involves bromination of isoindoline followed by oxidation to introduce the dioxo groups.
Esterification Reaction: The final step involves the esterification of 2-Chloro-6-fluorobenzyl chloride with 5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindoline in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, and bromine) can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Oxidized isoindoline derivatives.
Reduction: Reduced isoindoline derivatives.
Hydrolysis: 2-Chloro-6-fluorobenzyl alcohol and 5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindoline-2-carboxylic acid.
Scientific Research Applications
2-Chloro-6-fluorobenzyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate involves its interaction with specific molecular targets. The halogenated benzyl group can interact with hydrophobic pockets in proteins, while the isoindoline moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl acetate
- 5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindoline
- 2-Chloro-6-fluorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Uniqueness
2-Chloro-6-fluorobenzyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is unique due to the presence of multiple halogen atoms and the combination of benzyl and isoindoline structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO4/c18-9-4-5-10-11(6-9)17(24)21(16(10)23)7-15(22)25-8-12-13(19)2-1-3-14(12)20/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMUYOLVMXEIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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